molecular formula C8H14O B8491176 2-Ethyl-3-methyl-cyclopent-2-enol

2-Ethyl-3-methyl-cyclopent-2-enol

Cat. No.: B8491176
M. Wt: 126.20 g/mol
InChI Key: VZNWOMPJMFNVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyl-cyclopent-2-enol is a chiral cyclopentanol derivative featuring a hydroxyl group (-OH) at the enol position, with ethyl and methyl substituents at the C2 and C3 positions of the cyclopentene ring. This compound is of significant interest in pharmaceutical chemistry due to its role as a precursor for biologically active molecules, particularly in synthesizing enantiomerically pure hydroxylated cyclopentane derivatives .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-ethyl-3-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C8H14O/c1-3-7-6(2)4-5-8(7)9/h8-9H,3-5H2,1-2H3

InChI Key

VZNWOMPJMFNVHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Control: Enzymatic kinetic resolution (e.g., using Candida antarctica lipase) achieves >90% enantiomeric excess in related acetoxy ketones, suggesting applicability for 2-Ethyl-3-methyl-cyclopent-2-enol .
  • Scalability: TiCl4-mediated cyclization (yield: 88%) demonstrates efficient large-scale production of enones, which could be adapted for enol synthesis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-3-methyl-cyclopent-2-enol, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Cyclopentenol derivatives are typically synthesized via cyclization of dienols or through epoxide ring-opening reactions. For example, ethylene oxide reactions with substituted amines (as seen in ) can be adapted using analogous substrates. Catalysts like strong bases (e.g., NaOH) or Lewis acids (e.g., BF₃·Et₂O) are critical for controlling regioselectivity and stereochemistry .
  • Key considerations : Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry to minimize byproducts like diastereomers or dehydration products.

Q. How can NMR spectroscopy resolve structural ambiguities in 2-Ethyl-3-methyl-cyclopent-2-enol?

  • Methodology : Use ¹H and ¹³C NMR to identify olefinic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, broad). Compare coupling constants (JHH) to distinguish cis/trans isomers. For example, vicinal coupling constants >10 Hz suggest trans configurations in cyclopentene systems .
  • Data contradiction resolution : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or deuterium exchange to confirm hydroxyl presence.

Advanced Research Questions

Q. What computational strategies are effective for modeling the conformational flexibility of 2-Ethyl-3-methyl-cyclopent-2-enol?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict low-energy conformers and transition states. Compare computational IR spectra with experimental data to validate models.
  • Challenge : The cyclopentene ring’s puckering introduces multiple minima. Use relaxed potential energy scans to map ring distortions and identify dominant conformers .

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for this compound?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement ( ) provides precise bond metrics. For example, if literature values for C-O bond lengths vary, compare thermal ellipsoids and residual electron density maps to assess experimental errors .
  • Case study : A 0.02 Å discrepancy in C-C bonds may arise from torsional strain; refine data with higher-resolution crystals (≤0.8 Å) and check for twinning or disorder .

Q. What strategies mitigate oxidation or degradation during biological assays involving 2-Ethyl-3-methyl-cyclopent-2-enol?

  • Methodology : Stabilize the compound via antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with fresh samples .
  • Data contradiction : If bioactivity varies between batches, confirm degradation products (e.g., ketones) via LC-MS and adjust storage conditions (−20°C, desiccated) .

Data Presentation and Analysis

Technique Key Parameters Application Example
X-ray CrystallographyResolution (Å), R1 valueConfirm absolute stereochemistry
HPLC-MSMobile phase, column type, ion sourceQuantify purity and detect degradation
DFT CalculationsBasis set, solvent model, convergence criteriaPredict reaction pathways

Critical Analysis of Contradictions

  • Stereochemical assignments : Conflicting NMR interpretations can arise from dynamic effects (e.g., ring flipping). Use variable-temperature NMR to slow conformational exchange and clarify splitting patterns .
  • Biological activity : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., serum protein binding). Standardize protocols using reference inhibitors and validate with dose-response curves .

Safety and Handling

  • Lab protocols : Follow MedChemExpress guidelines for hazardous organics: use fume hoods, nitrile gloves, and avoid skin contact .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to EPA regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.